

4,6-Dichloro-2-(propylthio)pyrimidine chemical properties

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Compound of Interest

Compound Name:	4,6-Dichloro-2-(propylthio)pyrimidine
Cat. No.:	B1432365

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An In-depth Technical Guide to **4,6-Dichloro-2-(propylthio)pyrimidine** and its Derivatives: Key Intermediates in Modern Drug Synthesis

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class of heterocyclic compounds, **4,6-dichloro-2-(propylthio)pyrimidine** and its functionalized derivatives have emerged as critical intermediates, particularly in the synthesis of advanced pharmaceuticals. Their unique substitution pattern provides a versatile platform for constructing complex molecular architectures.

This technical guide offers a comprehensive overview of the chemical properties, synthesis, and applications of key **4,6-dichloro-2-(propylthio)pyrimidine** derivatives, with a particular focus on their role as precursors to the antiplatelet drug, Ticagrelor. For researchers and professionals in drug development, a deep understanding of these building blocks is essential for process optimization, impurity profiling, and the discovery of novel therapeutic agents. The discussion will primarily focus on the 5-nitro and 5-amino derivatives, which are the most industrially relevant compounds in this family.

Physicochemical Properties

The physicochemical properties of the key derivatives of **4,6-dichloro-2-(propylthio)pyrimidine** are summarized below. These properties are fundamental to their handling, reactivity, and purification.

Property	4,6-dichloro-5-nitro-2-(propylthio)pyrimidine	4,6-dichloro-2-(propylthio)pyrimidin-5-amine
CAS Number	145783-14-8[1][2]	145783-15-9[3][4]
Molecular Formula	C ₇ H ₇ Cl ₂ N ₃ O ₂ S[1][2]	C ₇ H ₉ Cl ₂ N ₃ S[3][4]
Molecular Weight	268.12 g/mol [1][2]	238.14 g/mol [3][4]
Appearance	Colorless or yellow oily liquid[1]	Light pink to dark brown liquid or semi-solid[3]
Solubility	Soluble in dichloromethane, chloroform, dimethyl sulfoxide, ethyl acetate; insoluble in water[1].	No specific data available, but used in solvents like tert-Butyl methyl ether[3].

Synthesis and Manufacturing

The industrial synthesis of these critical pyrimidine intermediates is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. The general pathway involves the construction of the pyrimidine ring, followed by functional group manipulations.

Synthesis of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine

A common route to this key intermediate begins with the formation of a substituted pyrimidine ring, followed by nitration and chlorination.

Step-by-step Protocol:

- **Ring Formation and Alkylation:** The synthesis often starts from 2-thiobarbituric acid (4,6-dihydroxy-2-mercaptopyrimidine). This is achieved through the condensation of dimethyl

malonate and thiourea[5]. The resulting 2-thiobarbituric acid is then alkylated using a propyl halide (e.g., bromo-n-propane) in the presence of a base to yield 2-propylthio-pyrimidine-4,6-diol[5][6].

- Nitration: The 2-propylthio-pyrimidine-4,6-diol is subjected to nitration. A mixture of fuming nitric acid and acetic acid is a common reagent for this step, which introduces a nitro group at the 5-position of the pyrimidine ring, yielding 5-nitro-2-propylthiopyrimidine-4,6-diol[5].
- Chlorination: The final step is the conversion of the hydroxyl groups at the 4 and 6 positions to chlorides. This is typically accomplished using a strong chlorinating agent like phosphorus oxychloride (POCl_3) to produce the target compound, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine[6][7]. The product is often obtained as a pale yellow oil after purification[6].

Synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine

This intermediate is synthesized via the reduction of its nitro precursor.

Step-by-step Protocol:

- Reduction of the Nitro Group: The 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine is dissolved in a suitable solvent, such as tert-butyl methyl ether[3].
- Catalytic Hydrogenation: The reduction is commonly carried out via catalytic hydrogenation. A catalyst, such as platinum on carbon, is used under a hydrogen atmosphere[8]. Alternative reducing agents like iron powder in acetic acid or sodium dithionite can also be employed[9][10].
- Work-up and Isolation: After the reaction is complete (typically monitored by techniques like TLC or hydrogen uptake), the catalyst is filtered off. The solvent is then removed under reduced pressure to yield 4,6-dichloro-2-(propylthio)pyrimidin-5-amine[3].

Below is a diagram illustrating the overall synthetic workflow.



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Synthetic pathway from 2-thiobarbituric acid.

Chemical Reactivity and Applications in Drug Development

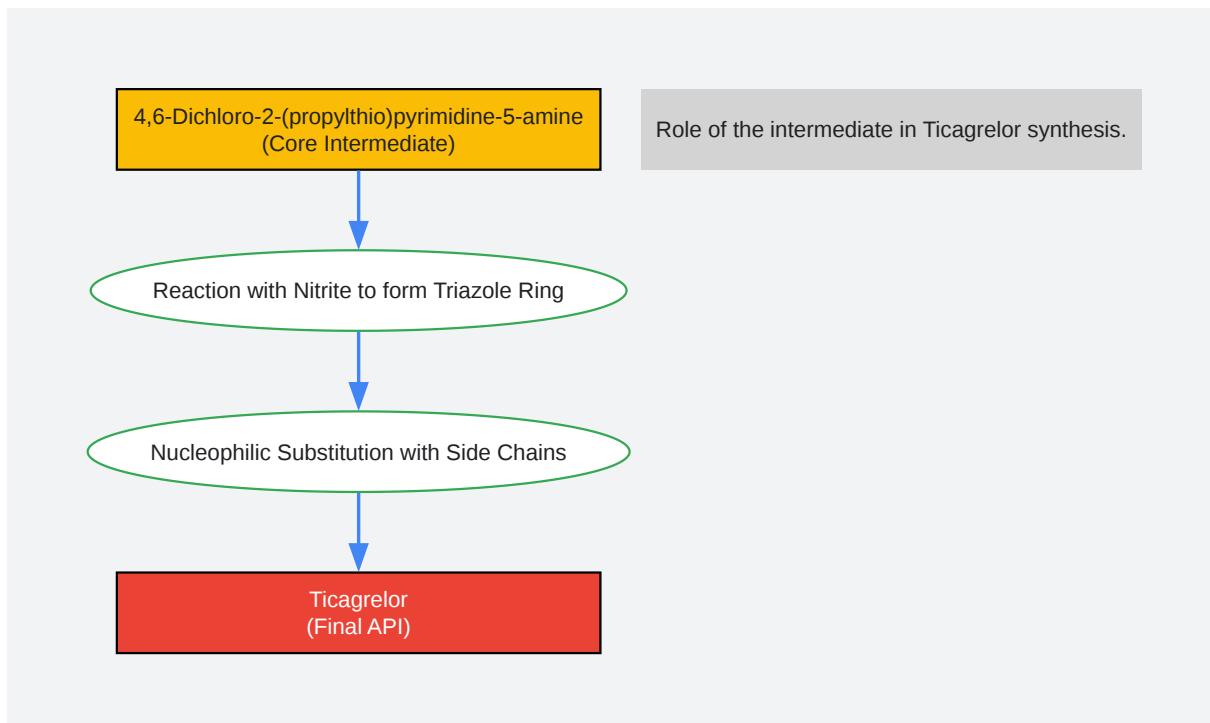
The synthetic utility of **4,6-dichloro-2-(propylthio)pyrimidine** derivatives stems from the distinct reactivity of their functional groups. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, a key reaction for building more complex molecules[11].

The reactivity of these chlorine atoms is significantly enhanced in the 5-nitro derivative due to the strong electron-withdrawing nature of the nitro group[9][12]. This makes the 4 and 6 positions highly electrophilic and prone to attack by nucleophiles. In contrast, the 5-amino derivative possesses a strong electron-donating group, which can modulate the reactivity of the ring and participate in further chemical transformations, such as diazotization or amide bond formation[13].

Application in the Synthesis of Ticagrelor

The primary application of these intermediates is in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome[8]. 4,6-dichloro-2-(propylthio)pyrimidin-5-amine is a crucial building block in the construction of the triazolopyrimidine core of Ticagrelor[3][8]. The amine group of this intermediate is reacted to form the triazole ring, and one of the chloro groups is displaced by the cyclopropylamine side chain that is characteristic of Ticagrelor[9].

The diagram below illustrates the central role of the **4,6-dichloro-2-(propylthio)pyrimidine** scaffold within the final structure of Ticagrelor.



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Role of the intermediate in Ticagrelor synthesis.

Safety and Handling

As with all chemical reagents, proper safety precautions are essential when handling **4,6-dichloro-2-(propylthio)pyrimidine** and its derivatives.

- 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine: This compound is classified as harmful if swallowed and may cause skin irritation[2]. It is recommended to handle it in a well-ventilated area, wear suitable protective clothing, and avoid contact with skin and eyes[14].
- 4,6-dichloro-2-(propylthio)pyrimidin-5-amine: This compound is known to cause skin and serious eye irritation[15]. It may also be harmful if swallowed and may cause long-lasting harmful effects to aquatic life[4][16]. Safe handling practices include using personal

protective equipment such as safety goggles and gloves, and ensuring good ventilation[15] [16].

It is imperative to consult the latest Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal before working with these compounds.

Conclusion

4,6-dichloro-2-(propylthio)pyrimidine and its nitro and amino derivatives are indispensable intermediates in the pharmaceutical industry. Their well-defined chemical reactivity allows for the efficient construction of complex drug molecules like Ticagrelor. A thorough understanding of their synthesis, properties, and handling is crucial for any scientist or researcher working in the field of drug discovery and development. The continued exploration of the chemistry of these versatile building blocks holds promise for the synthesis of future generations of therapeutic agents.

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